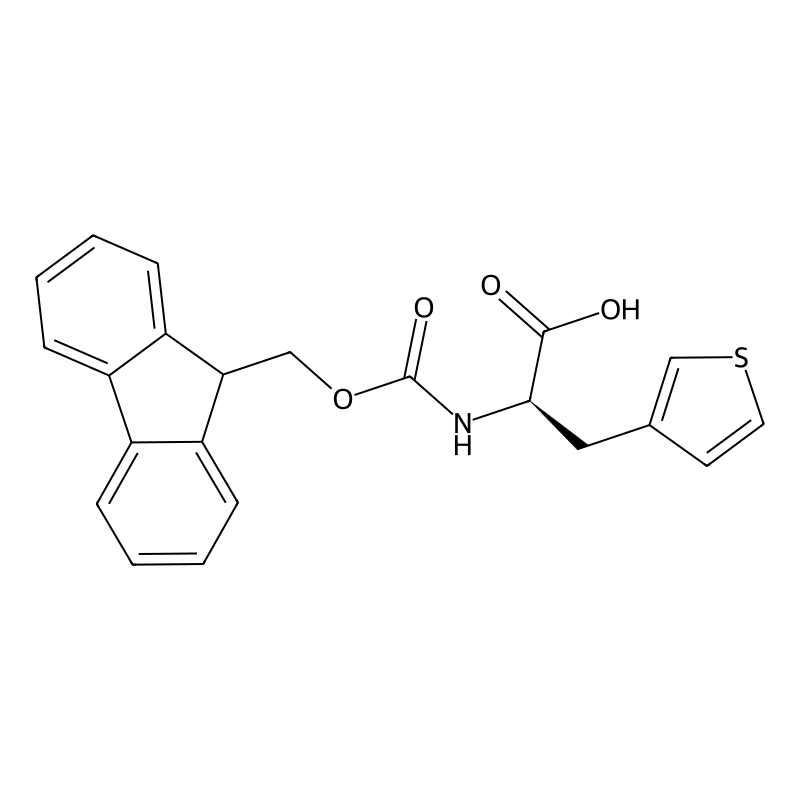

Fmoc-D-3-thienylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Fmoc-D-3-Thienylalanine (Fmoc-D-Thienylalanine) is a valuable building block in peptide synthesis, particularly for the creation of non-natural peptides with altered properties. The Fmoc (Fluorenylmethoxycarbonyl) group attached to the N-terminus facilitates the controlled addition of the amino acid to a growing peptide chain using a technique called solid-phase peptide synthesis []. This technique allows for the efficient and precise assembly of peptides with defined sequences.

Modulation of Peptide Properties:

The incorporation of D-Thienylalanine into peptides can offer several advantages compared to the naturally occurring L-isomer. The presence of the thienyl group, a five-membered aromatic ring containing sulfur, can:

- Improve stability: The thienyl group can enhance the proteolytic stability of peptides by introducing steric hindrance and potential hydrogen bonding interactions with proteases, enzymes that break down proteins []. This can be beneficial for designing peptides with longer half-lives in biological systems.

- Modulate conformation: The aromatic nature of the thienyl group can influence the conformation (folding) of the peptide, potentially leading to increased activity or improved binding affinity to specific targets. This property can be exploited to tailor peptides for specific therapeutic or diagnostic applications.

Applications in Drug Discovery:

Fmoc-D-Thienylalanine finds various applications in drug discovery research due to its ability to modify peptide properties. Some examples include:

- Development of peptidomimetics: Peptidomimetics are molecules that mimic the structure and function of natural peptides but with improved properties such as increased potency, selectivity, and oral bioavailability. Fmoc-D-Thienylalanine can be incorporated into peptidomimetics to enhance their stability and potentially improve their therapeutic potential [].

- Design of protein-protein interaction inhibitors: Peptides containing D-Thienylalanine can be designed to disrupt specific protein-protein interactions, potentially offering a novel strategy for developing new therapeutic agents [].

Fmoc-D-3-thienylalanine is an amino acid derivative featuring a thienyl group at the 3-position of the alanine backbone, with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is commonly used in solid-phase peptide synthesis as it can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. Its molecular formula is C22H19NO4S, and it has a molecular weight of approximately 393.45 g/mol .

- Deprotection: The Fmoc group can be removed using a base such as piperidine, exposing the amine for subsequent reactions.

- Coupling Reactions: This compound can participate in peptide bond formation with other amino acids or derivatives through standard coupling agents like carbodiimides.

- Modification Reactions: The thienyl group can undergo various electrophilic substitution reactions, allowing for further functionalization of the molecule .

The synthesis of Fmoc-D-3-thienylalanine typically involves several steps:

- Protection of Amino Group: The alanine backbone is protected using the Fmoc group to prevent unwanted reactions during synthesis.

- Introduction of Thienyl Group: The thienyl moiety is introduced at the 3-position through electrophilic substitution or other synthetic methods.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity for subsequent applications .

Fmoc-D-3-thienylalanine is primarily used in:

- Peptide Synthesis: It serves as a building block in the synthesis of peptides with specific biological activities.

- Drug Development: Its unique structural features make it a candidate for designing novel therapeutics targeting various diseases.

- Research Tools: It can be utilized in biochemical assays to study protein interactions and functions .

Studies on the interactions of Fmoc-D-3-thienylalanine with proteins or other biomolecules are essential for understanding its potential applications in drug design. Research typically focuses on how modifications to peptide sequences can alter binding affinities and biological responses. While specific interaction studies on this compound are sparse, its structural characteristics suggest that it may interact favorably with certain receptors or enzymes due to its thienyl group .

Fmoc-D-3-thienylalanine shares similarities with other Fmoc-protected amino acids but is unique due to its thienyl substitution. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-DL-3-thienylalanine | Contains both D and L forms | Broader applicability in racemic mixtures |

| Fmoc-D-2-thienylalanine | Thienyl group at the 2-position | Different steric properties |

| Fmoc-D-3,3-diphenylalanine | Diphenyl substitution at 3-position | Enhanced hydrophobic interactions |

The presence of the thienyl group distinguishes Fmoc-D-3-thienylalanine from these similar compounds, potentially impacting its solubility, stability, and biological activity.

Molecular Structure and Stereochemistry

Fluorenylmethoxycarbonyl-D-3-thienylalanine is a protected amino acid derivative with the molecular formula C₂₂H₁₉NO₄S and a molecular weight of 393.46 grams per mole [1] [2]. The compound possesses the Chemical Abstracts Service number 220497-90-5 and is systematically named as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid [3] [4].

The molecular architecture of fluorenylmethoxycarbonyl-D-3-thienylalanine encompasses three distinct structural components. The fluorenylmethoxycarbonyl protecting group consists of a fluorenyl ring system connected to a methoxycarbonyl moiety, which serves as a base-labile amino protecting group commonly employed in peptide synthesis [5] [6]. The central amino acid backbone features the characteristic alpha-amino acid structure with a carboxylic acid group and an amino group protected by the fluorenylmethoxycarbonyl moiety [7] [8]. The distinctive side chain comprises a thiophene ring attached via a methylene bridge to the alpha carbon of the alanine backbone [2] [3].

The stereochemistry of this compound is defined by the R configuration at the alpha carbon, which corresponds to the D-amino acid nomenclature system used in biochemistry [7] [8]. This stereochemical designation indicates that the compound is the enantiomer opposite to the naturally occurring L-amino acids found in proteins [7]. The absolute configuration places the amino group, carboxylic acid, hydrogen atom, and thiophene-containing side chain in specific spatial arrangements that define the three-dimensional structure of the molecule [2] [4].

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 220497-90-5 |

| Molecular Formula | C₂₂H₁₉NO₄S |

| Molecular Weight (g/mol) | 393.46 |

| International Union of Pure and Applied Chemistry Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid |

| Stereochemistry | R configuration |

| Exact Mass (g/mol) | 393.103485 |

| Canonical Simplified Molecular Input Line Entry System | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O |

| Isomeric Simplified Molecular Input Line Entry System | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@HC(=O)O |

| International Chemical Identifier Key | LSBZJMRHROCYGY-HXUWFJFHSA-N |

Physical Properties

Appearance and Solubility Profile

Fluorenylmethoxycarbonyl-D-3-thienylalanine typically appears as a white to off-white crystalline or powdery solid [9] [10]. The compound is commonly supplied as a lyophilized powder, which facilitates storage and handling [11]. The physical appearance may vary slightly depending on the purification method and crystallization conditions employed during synthesis [9] [10].

The solubility characteristics of fluorenylmethoxycarbonyl-D-3-thienylalanine reflect the structural features of its constituent components [12]. The presence of the fluorenylmethoxycarbonyl protecting group imparts significant hydrophobic character to the molecule, while the carboxylic acid functionality provides some polar character [6]. The compound exhibits limited solubility in water but demonstrates enhanced solubility in organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide and dichloromethane [12] [6].

Melting Point and Thermal Stability

The melting point of fluorenylmethoxycarbonyl-D-3-thienylalanine is reported as 184.2 degrees Celsius [2] [4] [10]. This relatively high melting point reflects the crystalline nature of the compound and the intermolecular interactions present in the solid state [10] [13]. The predicted boiling point is 626.3 ± 55.0 degrees Celsius at standard atmospheric pressure, although this value is theoretical due to potential thermal decomposition at elevated temperatures [4] [13].

Thermal stability studies indicate that the fluorenylmethoxycarbonyl protecting group exhibits stability under moderate heating conditions but may undergo cleavage reactions at elevated temperatures [14]. The thermal cleavage mechanism involves base-catalyzed elimination reactions that result in the formation of dibenzofulvene and the free amino acid [14] [5]. For optimal preservation of the compound, storage at temperatures between -20 and -80 degrees Celsius for long-term storage or 2-8 degrees Celsius for short-term use is recommended [11] [4].

Spectroscopic Characteristics

The spectroscopic properties of fluorenylmethoxycarbonyl-D-3-thienylalanine provide valuable analytical tools for structural characterization and purity assessment [15] [16]. Ultraviolet-visible spectroscopy reveals strong absorption characteristics attributed to the fluorenyl chromophore, which enables monitoring of deprotection reactions and quantitative analysis [5] [17]. The fluorenyl group exhibits characteristic UV absorption that facilitates detection and quantification in high-performance liquid chromatography applications [6] [17].

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic signals from both the thiophene and fluorenyl components [15] [16]. The thiophene ring protons appear as distinct multiplets in the aromatic region, while the fluorenyl protons contribute to complex patterns characteristic of the bicyclic aromatic system [15]. The methylene protons connecting the thiophene ring to the amino acid backbone appear as characteristic AB patterns due to diastereotopic effects [16].

Infrared spectroscopy reveals key functional group stretching frequencies, including carbamate carbonyl stretches around 1700-1720 cm⁻¹ and carboxylic acid stretches around 1650-1680 cm⁻¹ [15]. Mass spectrometry confirms the molecular weight with a characteristic molecular ion peak at m/z 393, along with fragmentation patterns consistent with loss of the fluorenylmethoxycarbonyl protecting group [2] [3].

| Property | Value |

|---|---|

| Appearance | Crystalline or powdery solid |

| Color | White to off-white |

| Form | Lyophilized powder |

| Melting Point (°C) | 184.2 |

| Boiling Point (°C) | 626.3 ± 55.0 (predicted) |

| Density (g/cm³) | 1.2174 (estimated) |

| Refractive Index | 1.5060 (estimated) |

| Flash Point (°C) | 332.6 |

| Vapor Pressure (mmHg at 25°C) | 1.5 × 10⁻¹⁶ |

| Solubility in Water | Limited |

| Storage Temperature (°C) | -20 to -80 (long-term), 2-8 (short-term) |

| Predicted pKa | 3.74 ± 0.10 |

Chemical Reactivity

The chemical reactivity of fluorenylmethoxycarbonyl-D-3-thienylalanine is primarily governed by the presence of the base-labile fluorenylmethoxycarbonyl protecting group and the aromatic thiophene system [14] [5]. The fluorenylmethoxycarbonyl group undergoes rapid cleavage in the presence of weak bases such as piperidine, which is the standard deprotection condition employed in solid-phase peptide synthesis [5] [17]. This base-catalyzed elimination reaction proceeds through formation of a carbanion intermediate followed by elimination to generate dibenzofulvene and carbon dioxide, ultimately yielding the free amino acid [14] [17].

The thiophene ring system exhibits characteristic aromatic reactivity patterns, including susceptibility to electrophilic aromatic substitution reactions [18] [19]. Thiophene demonstrates greater reactivity toward electrophiles compared to benzene due to its lower aromatic stabilization energy, with substitution occurring preferentially at the 2-position of the ring [18] [19]. This enhanced reactivity stems from the sulfur atom's ability to stabilize positive charge development during electrophilic attack [19].

The carboxylic acid functionality provides additional reactivity through standard carboxyl group chemistry, including esterification, amidation, and salt formation reactions [4]. The compound exhibits stability under acidic conditions but demonstrates sensitivity to strongly basic environments due to the base-labile nature of the fluorenylmethoxycarbonyl protecting group [14] [5].

Structural Comparison with Related Compounds

Relationship to L-3-Thienylalanine

Fluorenylmethoxycarbonyl-D-3-thienylalanine and its L-enantiomer, fluorenylmethoxycarbonyl-L-3-thienylalanine, represent stereoisomeric pairs that differ only in the absolute configuration at the alpha carbon [20] [21]. The L-enantiomer possesses the Chemical Abstracts Service number 186320-06-9 and shares the identical molecular formula C₂₂H₁₉NO₄S and molecular weight of 393.46 grams per mole [20]. However, the L-isomer exhibits a slightly higher melting point of 188.4 degrees Celsius compared to the D-isomer's melting point of 184.2 degrees Celsius [20] [10].

The stereochemical difference between these enantiomers results in distinct three-dimensional arrangements of the substituents around the chiral center [7]. While the D-isomer adopts the R configuration, the L-isomer exhibits the S configuration according to Cahn-Ingold-Prelog priority rules [7] [8]. This stereochemical distinction becomes particularly important in biological applications where enzyme recognition and binding specificity are influenced by the absolute configuration of amino acid substrates [22].

Both enantiomers undergo identical chemical reactions under achiral conditions, including fluorenylmethoxycarbonyl deprotection and aromatic substitution of the thiophene ring [5]. However, they may exhibit different reaction rates and selectivities when subjected to chiral catalysts or enzyme-mediated transformations [23] [22].

Comparison with Phenylalanine and Other Aromatic Amino Acids

Fluorenylmethoxycarbonyl-D-3-thienylalanine belongs to the family of aromatic amino acid derivatives, which includes fluorenylmethoxycarbonyl-protected phenylalanine, tyrosine, and tryptophan analogs [24] [25] [26]. These compounds share the common structural feature of aromatic side chains but differ significantly in their electronic properties and chemical reactivity [25] [26].

Fluorenylmethoxycarbonyl-D-phenylalanine contains a benzene ring in place of the thiophene system, resulting in a molecular formula of C₂₄H₂₁NO₄ and a molecular weight of 387.43 grams per mole [24]. The benzene ring exhibits greater aromatic stability compared to thiophene, leading to reduced reactivity toward electrophilic substitution reactions [18]. The melting point of fluorenylmethoxycarbonyl-D-phenylalanine ranges from 178-180 degrees Celsius, which is comparable to the thienylalanine analog [24].

The comparison between thiophene and benzene aromatic systems reveals fundamental differences in electronic structure and reactivity [18] [19]. Thiophene possesses lower aromatic stabilization energy compared to benzene, making it more reactive toward electrophiles [18]. The sulfur atom in thiophene contributes electron density to the aromatic system while being less electronegative than the carbon atoms in benzene, resulting in enhanced nucleophilic character of the ring [19].

Fluorenylmethoxycarbonyl-D-tyrosine represents another aromatic amino acid analog containing a phenol system with molecular formula C₂₄H₂₁NO₅ and molecular weight 403.43 grams per mole [26]. The hydroxyl group on the aromatic ring provides additional hydrogen bonding capabilities and influences the compound's solubility and reactivity patterns [26]. Fluorenylmethoxycarbonyl-L-tryptophan contains an indole aromatic system with molecular formula C₂₆H₂₂N₂O₄ and molecular weight 426.47 grams per mole, representing the most complex aromatic system among the common aromatic amino acids [25] [26].

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Aromatic System |

|---|---|---|---|---|---|

| Fluorenylmethoxycarbonyl-D-3-thienylalanine | 220497-90-5 | C₂₂H₁₉NO₄S | 393.46 | 184.2 | Thiophene |

| Fluorenylmethoxycarbonyl-L-3-thienylalanine | 186320-06-9 | C₂₂H₁₉NO₄S | 393.46 | 188.4 | Thiophene |

| Fluorenylmethoxycarbonyl-D-phenylalanine | 86123-10-6 | C₂₄H₂₁NO₄ | 387.43 | 178-180 | Benzene |

| Fluorenylmethoxycarbonyl-L-phenylalanine | 35737-15-6 | C₂₄H₂₁NO₄ | 387.43 | 142-144 | Benzene |

| Fluorenylmethoxycarbonyl-D-tyrosine | 92954-90-6 | C₂₄H₂₁NO₅ | 403.43 | 165-167 | Phenol |

| Fluorenylmethoxycarbonyl-L-tryptophan | 35737-14-5 | C₂₆H₂₂N₂O₄ | 426.47 | 161-163 | Indole |